molecular formula C9H17NO B2407264 3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287313-34-0

3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine

Cat. No.: B2407264
CAS No.: 2287313-34-0
M. Wt: 155.241
InChI Key: XGCRJNRAMOBXSN-UHFFFAOYSA-N
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Description

3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine is a compound that belongs to the bicyclo[1.1.1]pentane family. This family of compounds is known for its unique three-dimensional structure, which imparts distinct chemical and physical properties. The bicyclo[1.1.1]pentane scaffold is often used in medicinal chemistry as a bioisostere to replace aromatic rings or other planar structures, thereby enhancing the pharmacokinetic properties of drug candidates .

Preparation Methods

The synthesis of 3-(2-Ethoxyethyl)bicyclo[111]pentan-1-amine typically involves the construction of the bicyclo[11One common method for constructing the bicyclo[1.1.1]pentane core is through carbene insertion into the central bond of bicyclo[1.1.0]butanes . Another approach involves nucleophilic or radical addition across the central bond of [1.1.1]propellanes . These methods are scalable and practical for industrial production.

Chemical Reactions Analysis

3-(2-Ethoxyethyl)bicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents . For example, oxidation reactions can convert the amine group to a nitro group, while reduction reactions can convert it to an alkylamine. Substitution reactions often involve the replacement of the ethoxyethyl group with other functional groups, leading to a variety of derivatives .

Properties

IUPAC Name

3-(2-ethoxyethyl)bicyclo[1.1.1]pentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-2-11-4-3-8-5-9(10,6-8)7-8/h2-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGCRJNRAMOBXSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC12CC(C1)(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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